molecular formula C7H9O4- B15420532 4-(Methoxycarbonyl)pent-4-enoate CAS No. 122270-87-5

4-(Methoxycarbonyl)pent-4-enoate

Cat. No.: B15420532
CAS No.: 122270-87-5
M. Wt: 157.14 g/mol
InChI Key: BVHFJNZRTZHRQK-UHFFFAOYSA-M
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Description

4-(Methoxycarbonyl)pent-4-enoate (CID 71340006) is a chemical compound with the molecular formula C7H9O4- . This ester belongs to a class of pentenoic acid derivatives, which are mono-unsaturated carboxylic acids . Compounds featuring a pent-4-enoate backbone are valuable in scientific research for the functionalization of biopolymers. For instance, the anhydride of pent-4-enoic acid has been utilized to modify polysaccharides like hyaluronic acid and dextran, introducing terminal, non-conjugated carbon-carbon double bonds that are amenable to further chemical reactions, such as the radical thiol-ene "click" reaction, for creating crosslinked hydrogel structures . Furthermore, the related parent structure, pent-4-enoic acid, has been used in biochemical research to study metabolic pathways, including its transformation in mitochondrial extracts and its effects on processes like citrulline synthesis . The methoxycarbonyl group in this specific compound may enhance its properties as a building block for more complex synthetic targets. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

122270-87-5

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

4-methoxycarbonylpent-4-enoate

InChI

InChI=1S/C7H10O4/c1-5(7(10)11-2)3-4-6(8)9/h1,3-4H2,2H3,(H,8,9)/p-1

InChI Key

BVHFJNZRTZHRQK-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=C)CCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(Methoxycarbonyl)pent-4-enoate and Analogous Compounds

Compound Name Key Functional Groups Structural Differences Reference
This compound –COOCH₃ at C4, pent-4-enoate backbone Base structure
Ethyl pent-4-enoate Simple ester Lacks methoxycarbonyl substituent
Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate –N₂, –CF₃Ph at C4, –COOCH₃ at C2 Diazo and aromatic substituents
Sodium 4-(methoxycarbonyl)phenolate –COOCH₃, phenolate ion Aromatic ring and ionic form
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate –NO₂, –COOCH₃, diester Nitro group and diester functionality
  • Ethyl pent-4-enoate (CAS 1968-40-7) is a simpler analog lacking the methoxycarbonyl group, resulting in lower polarity and distinct chromatographic retention (RT: 4.65, AI: 884, KI: 888) .
  • Methyl 2-diazo-4-(4-(trifluoromethyl)phenyl)pent-4-enoate incorporates a diazo (–N₂) group and a trifluoromethylphenyl (–CF₃Ph) substituent, enhancing its reactivity in cyclopropanation or cross-coupling reactions .

Physical and Chemical Properties

  • Ethyl pent-4-enoate exhibits a molecular weight of 128 g/mol and volatility suitable for gas chromatography .
  • Sodium 4-(methoxycarbonyl)phenolate exists as a white powder with high thermal stability, attributed to its ionic lattice structure .
  • Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate is a crystalline solid with a nitro group that enhances its electron-withdrawing capacity, making it reactive in nucleophilic substitutions .

Q & A

Q. What spectroscopic methods are most effective for characterizing 4-(Methoxycarbonyl)pent-4-enoate, and how should they be implemented?

Methodological Answer:

  • FT-IR Spectroscopy : Analyze functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹, alkene C=C stretch at ~1600–1680 cm⁻¹) to confirm structural motifs .
  • NMR Spectroscopy : Use 1^1H NMR to identify proton environments (e.g., methoxy protons at δ ~3.7–3.9 ppm, alkene protons at δ ~5.0–6.0 ppm) and 13^{13}C NMR to assign carbonyl carbons (e.g., ester carbonyl at δ ~165–175 ppm).
  • GC-MS : Quantify purity and verify molecular ion peaks (e.g., molecular weight 156.22 g/mol) using electron ionization modes, referencing retention times from analogs like ethyl pent-4-enoate .

Q. What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer:

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Use desiccants to mitigate moisture-induced ester degradation, as demonstrated for structurally similar compounds .

Q. How can researchers optimize the synthesis yield of this compound using common reagents?

Methodological Answer:

  • Reaction Design : Employ esterification of pent-4-enoic acid with methyl chloroformate in anhydrous dichloromethane, using pyridine as a base to scavenge HCl.
  • Catalysis : Optimize reaction time and temperature (e.g., 0–25°C for 12–24 hours) to minimize side reactions. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Toxicity Data : Although no carcinogenicity is reported for analogs, adhere to NOEL (No Observed Effect Level) guidelines (e.g., 300 mg/kg in rabbits) and follow OECD Test Guideline 414 for developmental toxicity assessments .

Advanced Research Questions

Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound in organic synthesis?

Methodological Answer:

  • Software Tools : Use Gaussian or ORCA for DFT calculations to determine HOMO (electron-rich regions) and LUMO (electron-deficient sites). For example, the alkene moiety may act as a nucleophile in Michael additions based on HOMO localization .
  • NBO Analysis : Evaluate charge distribution to predict regioselectivity in reactions (e.g., electrophilic attack at the β-carbon of the ester group) .

Q. What methodologies resolve discrepancies in crystallographic data during the structure determination of this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices.
  • Validation Tools : Cross-validate with PLATON to check for missed symmetry or disorder. Address outliers in residual density maps by re-examizing hydrogen bonding networks .

Q. How do conformational analyses using programs like SHELX contribute to understanding the stereochemistry of this compound?

Methodological Answer:

  • Torsion Angle Analysis : Use SHELXPRO to analyze dihedral angles (e.g., C-O-C=O torsion) and compare with energy-minimized conformers from molecular mechanics (MMFF94).
  • Synchrotron Data : High-resolution data (d-spacing < 0.8 Å) can resolve rotational disorder in the methoxy group, as seen in phenylboronic acid analogs .

Q. What strategies resolve discrepancies in crystallographic data during the structure determination of this compound?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands to model overlapping lattices.
  • Validation Tools : Cross-validate with PLATON to check for missed symmetry or disorder. Address outliers in residual density maps by re-examizing hydrogen bonding networks .

Q. What in silico approaches are used to design analogs of this compound with enhanced biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen analogs against target proteins (e.g., cyclooxygenase-2). Prioritize compounds with lower binding energies (< -8 kcal/mol).
  • QSAR Modeling : Train models on datasets of similar esters to predict bioactivity (e.g., IC₅₀ values for enzyme inhibition) using descriptors like logP and polar surface area .

Q. What methodologies are employed to assess the reproductive toxicity of this compound derivatives?

Methodological Answer:

  • OECD Guidelines : Conduct prenatal developmental toxicity studies (Test Guideline 414) in rabbits at doses of 3–300 mg/kg/day. Monitor maternal weight gain, fetal viability, and teratogenicity .
  • Histopathology : Examine placental and fetal tissues for abnormalities, comparing with control groups using ANOVA (p < 0.05 significance threshold) .

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